molecular formula C18H18N4O2 B10987061 N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10987061
M. Wt: 322.4 g/mol
InChI Key: QVYYHSSVUZUMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: is a synthetic organic compound. Its chemical formula is C₁₈H₁₆N₄O₂.

  • The compound features a butanamide backbone with a triazolopyridine ring fused to it. The acetylphenyl group is attached at the N-position of the triazolopyridine ring.
  • This compound’s unique structure suggests potential biological activity and applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore new synthetic methodologies, and design related compounds.

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited research.
    • Potential targets could include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide and its applications

    Properties

    Molecular Formula

    C18H18N4O2

    Molecular Weight

    322.4 g/mol

    IUPAC Name

    N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

    InChI

    InChI=1S/C18H18N4O2/c1-13(23)14-6-4-7-15(12-14)19-18(24)10-5-9-17-21-20-16-8-2-3-11-22(16)17/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,19,24)

    InChI Key

    QVYYHSSVUZUMQZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.